molecular formula C8H7ClFNO2 B1319293 6-Chloro-2-fluoro-3-methoxybenzamide CAS No. 886761-75-7

6-Chloro-2-fluoro-3-methoxybenzamide

Cat. No. B1319293
M. Wt: 203.6 g/mol
InChI Key: AZUOJQIOSGRMMS-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzamide (CFMB) is a synthetic compound with the CAS Number: 886761-75-7 . It has a molecular weight of 203.6 . It has potential applications in various fields, such as pharmaceuticals.


Molecular Structure Analysis

The molecular formula of 6-Chloro-2-fluoro-3-methoxybenzamide is C8H7ClFNO2 . The InChI code is 1S/C8H7ClFNO2/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3H,1H3, (H2,11,12) .


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxybenzamide is a solid-crystal substance . It has a boiling point of 143-145 .

Scientific Research Applications

Synthesis and Bromodemercuration

  • The synthesis of compounds like 2,3,5,6-tetrabromo-4-methoxybenzamide, which shares a structural similarity with 6-Chloro-2-fluoro-3-methoxybenzamide, involves bromodemercuration of permercurated arenes (Deacon & Farquharson, 1976). This method offers a versatile route to polybromobenzene derivatives.

Insights from Conformational Analysis and Molecular Docking

  • A study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) highlights the impact of fluorination on FtsZ inhibition and anti S. aureus activity. The fluorinated ligand’s non-planarity allows for better alignment with the protein's allosteric pocket, enhancing hydrophobic interactions and hydrogen bonding critical for antibacterial activity (Barbier et al., 2023).

Crystal Structure Analysis

  • The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been examined using X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, particularly the rotational conformation of aromatic rings, which could be relevant for derivatives like 6-Chloro-2-fluoro-3-methoxybenzamide (Karabulut et al., 2014).

Antibacterial Drug Development

  • Derivatives of 2,6-difluorobenzamides, similar to 6-Chloro-2-fluoro-3-methoxybenzamide, have been extensively investigated as antibacterial drugs. Their ability to interfere with bacterial cell division by inhibiting protein FtsZ makes them promising candidates for treating bacterial infections (Straniero et al., 2023).

properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUOJQIOSGRMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290042
Record name 6-Chloro-2-fluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxybenzamide

CAS RN

886761-75-7
Record name 6-Chloro-2-fluoro-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesised from commercially available 6-chloro-2-fluoro-3-methoxybenzenecarboxylic acid according to Method A, scheme 1. Yield 85%, mp 154-156° C., HPLC-MS (method 1): m/z 245 [M+H+CH3CN]+, Rt=2.37 min.
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